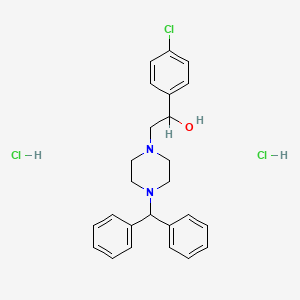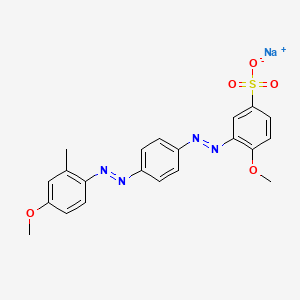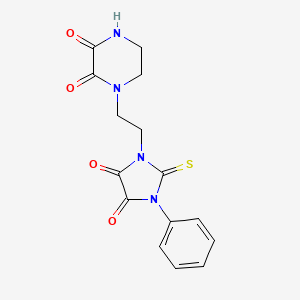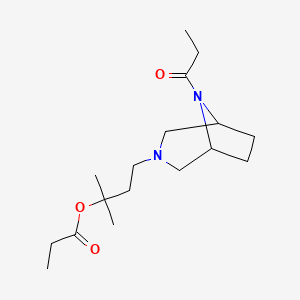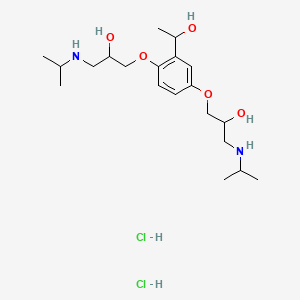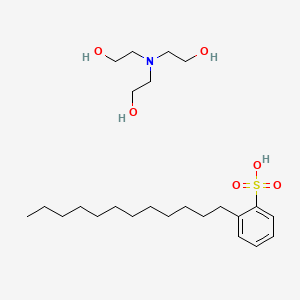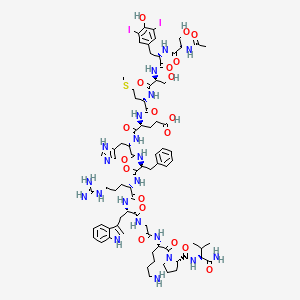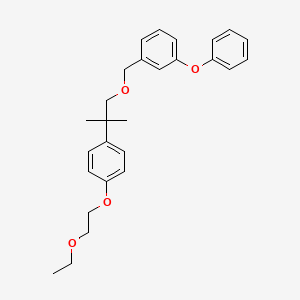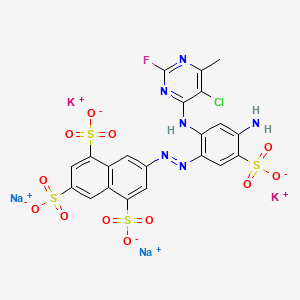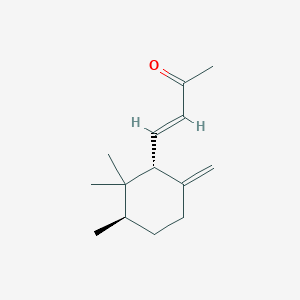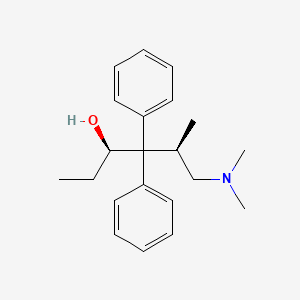
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is a chiral secondary alcohol with a complex structure It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This process typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of appropriate precursors or the use of advanced chiral catalysts to ensure the desired (R,R)-configuration. The specific conditions and catalysts used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into corresponding alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, chromium trioxide (CrO3)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the dimethylamino group and the chiral centers allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hexanol: A simpler alcohol with a similar backbone but lacking the dimethylamino and phenyl groups.
2-Methyl-3-hexanol: Another hexanol derivative with a different substitution pattern.
4,4-Diphenyl-3-hexanol: A compound with similar phenyl groups but different overall structure.
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is unique due to its specific chiral configuration and the presence of both dimethylamino and phenyl groups
Properties
CAS No. |
26532-77-4 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3R,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m0/s1 |
InChI Key |
UKKMLFPHCPRNJI-FXAWDEMLSA-N |
Isomeric SMILES |
CC[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


